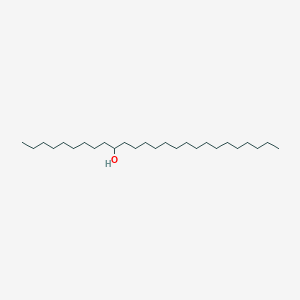
(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is a chemical compound with the molecular formula C6H8O5. It is known for its unique structure, which includes a dioxolane ring and a carboxylic acid group. This compound is often used as an intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of dioxolane derivatives and carboxylic acid precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves optimizing the reaction conditions to maximize yield and minimize impurities. This can include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or other reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules.
In biology and medicine, this compound can be used in the study of enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing the activity of different enzymes and understanding their roles in biological processes .
In industry, 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is used in the production of specialty chemicals and materials. Its versatility and reactivity make it an important component in the manufacture of various products, including polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .
For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s catalytic activity. This can lead to changes in the metabolic pathways and the production of different metabolites.
Comparación Con Compuestos Similares
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can be compared with other similar compounds, such as 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. While these compounds share some structural similarities, they may differ in their reactivity, stability, and applications .
For instance, the presence of different functional groups or substituents can influence the compound’s chemical properties and its behavior in various reactions.
Propiedades
Número CAS |
294659-27-1 |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
(4S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
Clave InChI |
GQSBSTKUXFIDSL-VKHMYHEASA-N |
SMILES isomérico |
CC1(O[C@H](C(=O)O1)C(=O)O)C |
SMILES canónico |
CC1(OC(C(=O)O1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


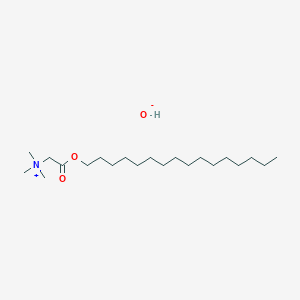
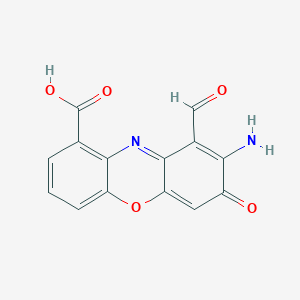
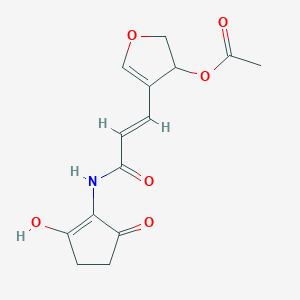


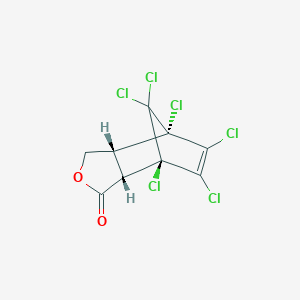

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
